molecular formula C14H12ClN5O2S B2432709 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1396844-34-0

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2432709
CAS RN: 1396844-34-0
M. Wt: 349.79
InChI Key: PMQFIEBUMWJGNH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H12ClN5O2S and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis :

    • A variety of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, were synthesized using microwave and conventional methods. These compounds, derived from substituted-1',3'-benzothiazol-2'-yl, showed antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans (Mistry & Desai, 2006).
  • Synthesis of Triazole-4-carboxylic Acid Derivatives :

    • Derivatives of 1H-1,2,3-triazole-4-carboxylic acid were synthesized using 2-azido-1,3,4-thiadiazoles and ethyl acetoacetate. This synthesis route highlights the versatility of the azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate structure in forming other valuable chemical compounds (Pokhodylo et al., 2018).
  • Click Chemistry for Heterocyclic Synthesis :

    • Novel thiazole-triazole heterocycles were synthesized via the click reaction, demonstrating the utility of the compound in forming structurally complex and potentially bioactive molecules (Sudhakar et al., 2016).

Antimicrobial Applications

  • Antimicrobial Evaluation of Benzothiazole Derivatives :

    • A series of novel thiazolidin-4-ones and azetidin-2-ones derived from benzothiazole were synthesized and demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains. This study indicates the potential pharmaceutical applications of these compounds (Gilani et al., 2016).
  • Antimicrobial Properties of Benzimidazole Derivatives :

    • Novel azetidin-2-ones derived from benzimidazole showed antimicrobial activity, highlighting another therapeutic potential of the compound (Ansari & Lal, 2009).
  • Thiazolyl-Pyrazolyl-Triazole Derivatives :

    • Synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives showed promising antifungal activity, indicating the potential of these compounds in antifungal drug development (Nalawade et al., 2019).

Mechanism of Action

properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-19-7-10(17-18-19)13(21)22-8-5-20(6-8)14-16-12-9(15)3-2-4-11(12)23-14/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQFIEBUMWJGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

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